
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole
Overview
Description
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to an imidazole ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl-imidazole precursor. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and fluorine sources under controlled temperature and pressure conditions to ensure selective substitution on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents that facilitate the halogenation reactions is also common in industrial settings to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions can modify the imidazole ring structure.
Scientific Research Applications
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can form halogen bonds with biological macromolecules, influencing their structure and function. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine
- 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone
- 4-Bromo-2-chloro-5-methylpyridine
Uniqueness
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Biological Activity
1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a five-membered heterocyclic structure known for its pharmacological versatility. The presence of halogens (bromine, chlorine, and fluorine) on the phenyl ring enhances its biological activity by influencing electronic properties and molecular interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membrane integrity or interference with vital metabolic pathways.
Anti-inflammatory Effects
Imidazole derivatives have also been reported to possess anti-inflammatory activity. In vitro studies demonstrated that certain imidazole compounds inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines in macrophage cells . The compound this compound may exert similar effects, potentially modulating pathways like NF-κB signaling.
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, providing a basis for their use in targeted therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity. For example, imidazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Molecular Docking Studies : Computational studies reveal that this compound likely exhibits high binding affinity to various biological targets, including kinases involved in cancer signaling pathways .
Study on Anti-inflammatory Activity
In a study conducted by Nascimento et al., several imidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. One particular derivative demonstrated significant inhibition of NF-κB activation and reduced levels of inflammatory markers in macrophages . This suggests that this compound could share similar therapeutic potential.
Anticancer Activity Assessment
A recent investigation into the anticancer properties of imidazole derivatives found that certain compounds induced apoptosis in breast cancer cells through caspase activation . While specific data on this compound is limited, its structural similarities imply it could exhibit comparable effects.
Data Tables
Properties
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-3-7(11)9(4-8(6)12)14-2-1-13-5-14/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLMHYCQOTHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2Cl)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227023 | |
Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-00-6 | |
Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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